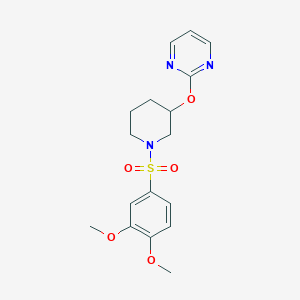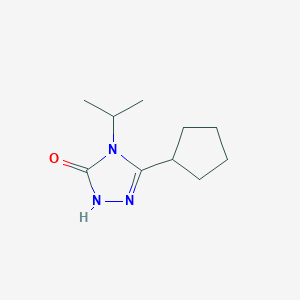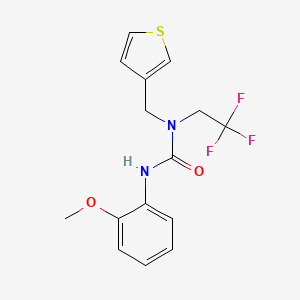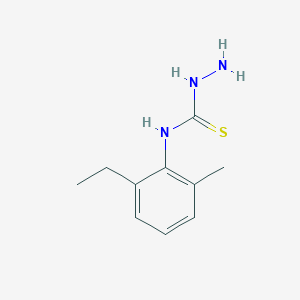
5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure, making it a subject of interest for researchers in chemistry, biology, medicine, and industry. Its intricate design includes morpholino, pyrrolidinyl, triazinyl, and pyrazole groups, contributing to its diverse reactivity and utility.
Méthodes De Préparation
Synthetic routes and reaction conditions: Several synthetic routes can be employed to prepare this compound. Typically, the synthesis involves multiple steps:
Starting with the formation of the pyrazole core via cyclization reactions.
Introduction of the methyl and phenyl groups through alkylation and Friedel-Crafts reactions.
Construction of the triazinyl moiety by reacting suitable precursors under controlled conditions.
Attachment of the morpholino and pyrrolidinyl groups via nucleophilic substitution reactions.
Industrial production methods: On an industrial scale, this compound can be synthesized using batch or continuous flow processes. Key factors include optimizing reaction conditions such as temperature, pressure, and catalyst selection to ensure high yield and purity. Efficient purification techniques, such as chromatography and recrystallization, are essential for obtaining the final product.
Analyse Des Réactions Chimiques
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidinyl groups, leading to the formation of corresponding oxides and other oxidation products.
Reduction: Reduction of certain functional groups, like the triazinyl ring, can yield reduced intermediates with modified properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for modifications at various positions on the molecule.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituents involved, typically using solvents like dichloromethane (CH2Cl2) and catalysts such as palladium (Pd).
Major products formed from these reactions: The products vary depending on the specific reactions and conditions but often include oxidized or reduced derivatives, substituted analogs, and intermediate compounds for further synthetic applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in organic synthesis, facilitating the construction of more complex molecules. Its diverse reactivity allows for its use in various synthetic pathways.
Biology: In biological research, the compound's unique structure makes it a potential candidate for studying enzyme interactions and protein binding. It may also serve as a probe for investigating cellular pathways and biological processes.
Medicine: The compound exhibits potential as a pharmaceutical agent due to its complex structure and ability to interact with various biological targets. It could be explored for its therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of advanced materials, coatings, and polymers. Its reactivity also makes it suitable for developing new catalysts and reagents for industrial processes.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular targets and pathways: It interacts with specific enzymes, receptors, or proteins, modulating their activity and influencing various biochemical pathways.
Binding sites and interactions: The compound's functional groups facilitate binding to target sites, initiating conformational changes and affecting biological activity.
Comparaison Avec Des Composés Similaires
5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-imidazole-4-carboxamide
5-ethyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-sulfonamide
There you go! This should provide a comprehensive overview of 5-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide. Let me know if there's anything more you'd like to dive into!
Propriétés
IUPAC Name |
5-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c1-17-19(15-25-31(17)18-7-3-2-4-8-18)21(32)24-16-20-26-22(29-9-5-6-10-29)28-23(27-20)30-11-13-33-14-12-30/h2-4,7-8,15H,5-6,9-14,16H2,1H3,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCPMDDBHYIVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N4CCOCC4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)

![2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]ethan-1-one](/img/structure/B2433110.png)
![3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2433111.png)



![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2433120.png)
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2433127.png)


